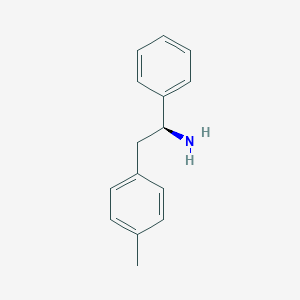

(S)-1-Phenyl-2-(p-tolyl)ethylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1S)-2-(4-methylphenyl)-1-phenylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N/c1-12-7-9-13(10-8-12)11-15(16)14-5-3-2-4-6-14/h2-10,15H,11,16H2,1H3/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZICDZTXDTPZBKH-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C[C@@H](C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10436270 | |

| Record name | (S)-1-Phenyl-2-(p-tolyl)ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10436270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30339-30-1 | |

| Record name | (S)-1-Phenyl-2-(p-tolyl)ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10436270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(+)-1-Phenyl-2-(p-tolyl)ethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of (S)-1-Phenyl-2-(p-tolyl)ethylamine

Abstract

(S)-1-Phenyl-2-(p-tolyl)ethylamine is a chiral amine of significant value in the pharmaceutical and fine chemical industries.[1] Its stereochemically defined structure makes it a critical building block for asymmetric synthesis, notably in the development of antidepressants and other therapeutic agents.[1] The synthesis of this compound in its enantiomerically pure (S)-form presents a classic challenge in stereoselective chemistry. This guide provides an in-depth analysis of the primary synthetic methodologies, offering a comparative overview, detailed experimental protocols, and mechanistic insights for researchers and drug development professionals. We will explore two principal strategies: the direct asymmetric synthesis from a prochiral ketone and the resolution of a racemic mixture.

Introduction: The Significance of this compound

The biological activity of chiral molecules is often confined to a single enantiomer, rendering enantioselective synthesis a cornerstone of modern drug development. This compound (CAS RN: 30339-30-1; Molecular Formula: C₁₅H₁₇N) is a prime example of such a crucial chiral intermediate.[2][3] Its applications extend to its use as a resolving agent for racemic acids and as a precursor for complex, optically active molecules, including pyrethroid insecticides.[4][5]

The core synthetic challenge lies in controlling the stereochemistry at the C1 position (the benzylic carbon bearing the amine group) to exclusively yield the (S)-enantiomer. This guide will dissect the most effective strategies to achieve this outcome, focusing on both kinetic control (asymmetric synthesis) and thermodynamic separation (chiral resolution).

Synthetic Strategies: A Comparative Analysis

The synthesis of enantiopure this compound can be approached via two distinct strategic pathways. The choice between these methods often depends on factors such as available technology, scalability, cost, and the desired level of enantiomeric purity.

-

Asymmetric Synthesis: This is the more elegant and atom-economical approach, aiming to create the desired stereocenter selectively in a single synthetic operation. The primary method is the asymmetric reductive amination of the corresponding prochiral ketone, 1-phenyl-2-(p-tolyl)ethanone.

-

Chiral Resolution: This classical and robust technique involves the initial synthesis of a racemic mixture of the amine, followed by separation of the two enantiomers. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, which can then be separated based on differences in physical properties, such as solubility.[6][7]

The following table provides a high-level comparison of these two fundamental strategies.

| Feature | Asymmetric Synthesis (e.g., Catalytic Reductive Amination) | Chiral Resolution (e.g., Diastereomeric Salt Crystallization) |

| Theoretical Max. Yield | 100% | 50% (without a racemization step for the unwanted enantiomer) |

| Atom Economy | High | Low (the resolving agent is used stoichiometrically and must be removed) |

| Process Steps | Fewer (often a one-pot reaction from the ketone) | More (synthesis, salt formation, crystallization, salt breaking, recovery) |

| Key Challenge | Catalyst development, optimization, and cost. | Finding an effective resolving agent and optimal crystallization conditions. |

| Enantiomeric Excess (e.e.) | Can be very high (>99% e.e.) with optimized catalysts.[8] | Can be very high (>99% e.e.) after recrystallization.[6] |

| Scalability | Highly scalable, especially with robust catalysts. | Proven scalability in industrial processes.[6] |

Asymmetric Synthesis via Reductive Amination

Asymmetric reductive amination is a powerful method for directly converting carbonyl groups into chiral amines.[8] The reaction proceeds through an imine intermediate, which is then stereoselectively reduced. This can be achieved using either transition-metal catalysts or biocatalysts.

Transition-Metal Catalyzed Asymmetric Reductive Amination

Catalytic systems based on noble metals like Ruthenium and Iridium have demonstrated exceptional efficiency in the direct reductive amination of aryl ketones.[1][9] A ruthenium catalyst paired with a chiral diphosphine ligand, such as C₃-TunePhos or f-Binaphane, can facilitate the reaction between a ketone, an ammonia source (like ammonium acetate), and molecular hydrogen (H₂) to produce the primary amine with high enantioselectivity.[8][10]

The general mechanism involves the formation of an imine in situ, which is then hydrogenated by a chiral metal-hydride complex. The chiral ligand environment dictates the facial selectivity of the hydride attack on the C=N bond, leading to the preferential formation of one enantiomer.

Caption: Workflow for chiral resolution by diastereomeric salt formation.

Experimental Protocols

Disclaimer: These protocols are intended for qualified researchers and should be performed with appropriate safety precautions in a controlled laboratory setting.

Protocol 1: Synthesis of Racemic 1-Phenyl-2-(p-tolyl)ethylamine

This protocol describes a standard, non-asymmetric reductive amination.

Step 1: Imine Formation & Reduction

-

To a round-bottom flask equipped with a magnetic stirrer, add 1-phenyl-2-(p-tolyl)ethanone (1.0 eq), ammonium acetate (10 eq), and methanol (5 mL per mmol of ketone).

-

Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C. The addition is exothermic.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.

-

Monitor the reaction by TLC or LC-MS until the starting ketone is consumed.

Step 2: Workup and Isolation

-

Quench the reaction by slowly adding 1 M HCl (aq) until the bubbling ceases.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Add water and diethyl ether to the residue and transfer to a separatory funnel.

-

Make the aqueous layer basic (pH > 12) by the careful addition of 4 M NaOH (aq).

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the racemic amine, typically as an oil.

Protocol 2: Chiral Resolution of Racemic 1-Phenyl-2-(p-tolyl)ethylamine

This protocol is adapted from the highly effective method described by Pallavicini et al.

[6]Step 1: Diastereomeric Salt Formation and Crystallization

-

Dissolve the racemic 1-phenyl-2-(p-tolyl)ethylamine (1.0 eq) and the resolving agent, the hemiphthalate of (S)-isopropylidene glycerol (1.0 eq), in a minimal amount of hot 93:7 isopropanol/water.

-

Allow the solution to cool slowly to room temperature. The salt of the (S)-amine, being less soluble, will begin to crystallize.

-

Further cool the mixture in an ice bath for 1-2 hours to maximize precipitation.

-

Collect the crystalline solid by vacuum filtration and wash the filter cake with a small amount of cold isopropanol. This solid is the diastereomerically enriched salt of this compound.

-

Optional: The enantiomeric excess (e.e.) of the salt can be improved by recrystallization from the same solvent system.

Step 2: Liberation of the Free (S)-Amine

-

Suspend the crystalline salt in a mixture of water and diethyl ether.

-

While stirring vigorously, add 2 M NaOH (aq) until the aqueous layer is strongly basic (pH > 12) and all solids have dissolved.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with diethyl ether (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.

-

Determine the enantiomeric excess by chiral HPLC analysis.

Protocol 3: Conceptual Protocol for Asymmetric Reductive Amination

This protocol is a representative procedure based on established methods for ruthenium-catalyzed reactions.

[8]Step 1: Reaction Setup

-

In an inert atmosphere glovebox, add a suitable ruthenium precursor (e.g., [RuCl₂(benzene)]₂) and a chiral diphosphine ligand (e.g., (S)-C₃-TunePhos) to a pressure-rated reaction vessel.

-

Add 1-phenyl-2-(p-tolyl)ethanone (1.0 eq), ammonium acetate (5-10 eq), and a suitable solvent such as trifluoroethanol (TFE).

-

Seal the vessel, remove it from the glovebox, and purge it with hydrogen gas.

Step 2: Hydrogenation

-

Pressurize the vessel with H₂ gas (typically 40-80 bar).

-

Heat the reaction mixture to the optimal temperature (e.g., 80-100 °C) with vigorous stirring for 24-48 hours.

-

Monitor the reaction for conversion of the starting material.

Step 3: Isolation

-

After cooling to room temperature, carefully vent the hydrogen pressure.

-

Filter the reaction mixture to remove the catalyst.

-

Follow a standard aqueous workup procedure similar to that described in Protocol 1 (Step 2) to isolate the chiral amine.

-

Determine the yield and enantiomeric excess (chiral HPLC).

Conclusion

The synthesis of this compound is a well-understood process with multiple viable pathways available to the modern chemist. For industrial-scale production where robustness and cost are paramount, chiral resolution of the racemic amine remains a highly effective and proven strategy. However, for its elegance, efficiency, and superior atom economy, direct asymmetric synthesis via catalytic reductive amination represents the state-of-the-art. The continued development of more active and selective transition-metal catalysts and the discovery of novel biocatalysts (IREDs) will further enhance the accessibility of this and other valuable chiral amines, empowering the future of pharmaceutical development.

References

-

Wang, D., et al. (2018). Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2. Journal of the American Chemical Society. Available at: [Link]

-

Wang, Y-Z., et al. (2023). Ru-Catalyzed Asymmetric Reductive Amination of Aryl-Trifluoromethyl Ketones for Synthesis of Primary α-(Trifluoromethyl)arylmethylamines. Organic Letters. Available at: [Link]

-

Cao, W., et al. (2022). Modification and Characterization of Imine Reductases for Synthesis of 1-Phenyl-1,2,3,4-Tetrahydro-Isoquinoline. Journal of East China University of Science and Technology. Available at: [Link]

-

Menche, M., et al. (2018). Direct Asymmetric Ruthenium-Catalyzed Reductive Amination of Alkyl-Aryl Ketones with Ammonia and Hydrogen. Journal of the American Chemical Society. Available at: [Link]

-

Menche, M., et al. (2017). Direct Asymmetric Ruthenium-Catalyzed Reductive Amination of Alkyl–Aryl Ketones with Ammonia and Hydrogen. ACS Publications. Available at: [Link]

-

Hamilton, D.G. (2006). Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid. Organic Chemistry I Laboratory Manual. Available at: [Link]

-

Pallavicini, M., et al. (2003). Resolution of 1-phenyl-2-( p-tolyl)ethylamine via diastereomeric salt formation. Tetrahedron: Asymmetry. Available at: [Link]

-

Bomann, M.D., et al. (1995). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. The Journal of Organic Chemistry. Available at: [Link]

-

Xiang, J., et al. (2022). Multifunctional biocatalysis: An unusual imine reductase. Chinese Chemical Letters. Available at: [Link]

-

Science of Synthesis. (2010). Reduction of Imines and Reductive Amination of Aldehydes and Ketones. Thieme. Available at: [Link]

-

Zhang, W., et al. (2022). Steric‐Adaptive Biocatalysis: Imine Reductase‐Mediated Dynamic Kinetic Resolution for Atroposelective Synthesis of Hindered Biaryl Amines. Angewandte Chemie. Available at: [Link]

-

Labflow. Synthesis of Complex Molecules through Reductive Amination. Available at: [Link]

-

Wang, Y., et al. (2019). Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors. Molecules. Available at: [Link]

-

Wikipedia. Chiral resolution. Available at: [Link]

-

ResearchGate. (2014). Solvent-Free Reductive Amination: An Organic Chemistry Experiment. Available at: [Link]

-

Hussain, S., et al. (2015). An (R)-Imine Reductase Biocatalyst for the Asymmetric Reduction of Cyclic Imines. ChemCatChem. Available at: [Link]

-

Wu, R. Exp 13B: Reductive Amination. Prezi. Available at: [Link]

-

ChemBK. 1-(p-tolyl)ethanone. Available at: [Link]

-

Fisher Scientific. This compound 98.0+%, TCI America™. Available at: [Link]

Sources

- 1. Direct Asymmetric Ruthenium-Catalyzed Reductive Amination of Alkyl-Aryl Ketones with Ammonia and Hydrogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-Based Design of Small Imine Reductase Panels for Target Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 1-Phenyl-2-(p-tolyl)ethanone | CymitQuimica [cymitquimica.com]

- 5. researchgate.net [researchgate.net]

- 6. quora.com [quora.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Multifunctional biocatalysis: An unusual imine reductase - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and History of (1S)-2-(4-methylphenyl)-1-phenylethanamine

Introduction: A Chiral Amine of Industrial Significance

(1S)-2-(4-methylphenyl)-1-phenylethanamine is a chiral amine that has carved a niche for itself as a valuable intermediate in the synthesis of complex organic molecules, most notably in the field of agrochemicals. Its stereospecific structure is crucial for the biological activity of the final products, making its enantiomerically pure synthesis a topic of significant industrial and academic interest. This guide delves into the historical development of this compound, from the initial synthesis of its racemic form to the pioneering methods of its chiral resolution, providing a comprehensive overview for researchers, scientists, and drug development professionals. The narrative will explore the evolution of synthetic strategies and the analytical techniques that have been instrumental in characterizing this important chiral building block.

The Early Era: Synthesis of the Racemic Precursor

The journey of (1S)-2-(4-methylphenyl)-1-phenylethanamine begins with the synthesis of its racemic form, 2-(4-methylphenyl)-1-phenylethanamine. While the exact first synthesis of this specific molecule is not prominently documented in readily available literature, its structural motif falls within the well-established class of substituted phenethylamines. The synthesis of phenethylamines, in general, has a rich history dating back to the late 19th and early 20th centuries, with various methods being developed for the construction of the phenethylamine backbone.

A common and historically significant method for preparing such amines is through the reductive amination of a corresponding ketone . In the case of 2-(4-methylphenyl)-1-phenylethanamine, the logical precursor would be 1-phenyl-2-(p-tolyl)ethanone. This ketone can be subjected to reductive amination, a process that involves the reaction of the ketone with an amine source (like ammonia or an ammonium salt) in the presence of a reducing agent.

Protocol: Illustrative Racemic Synthesis via Reductive Amination

The following protocol outlines a generalized procedure for the synthesis of racemic 2-(4-methylphenyl)-1-phenylethanamine from its ketone precursor. This method is based on established principles of reductive amination.

Step 1: Imine Formation

-

In a round-bottom flask, dissolve 1-phenyl-2-(p-tolyl)ethanone in a suitable solvent such as methanol or ethanol.

-

Add a source of ammonia, typically an ammonium salt like ammonium acetate, to the solution.

-

Stir the mixture at room temperature to facilitate the formation of the corresponding imine intermediate. The progress of the reaction can be monitored by techniques like Thin Layer Chromatography (TLC).

Step 2: Reduction to the Amine

-

Once imine formation is complete, introduce a reducing agent to the reaction mixture. A common choice for this step is sodium cyanoborohydride (NaBH₃CN), which is known for its selectivity in reducing imines in the presence of ketones.[1]

-

Continue stirring the reaction mixture at room temperature for several hours, or until the reaction is complete as indicated by TLC.

-

Upon completion, the reaction is quenched by the careful addition of water.

-

The product is then extracted into an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure to yield the crude racemic 2-(4-methylphenyl)-1-phenylethanamine.

-

Purification can be achieved through techniques such as distillation or column chromatography.

The Dawn of Chirality: The First Optical Resolution

The true value of 2-(4-methylphenyl)-1-phenylethanamine lies in its individual enantiomers. The critical breakthrough in isolating these enantiomers came in the mid-1980s. A pioneering Japanese patent filed by Sumitomo Chemical Co., Ltd. in 1984, with the publication number JPS59110656A , described the first optical resolution of 1-phenyl-2-(p-tolyl)ethylamine.[2] This patent marks a pivotal moment in the history of this compound, transforming it from a simple racemic amine into a valuable chiral building block.

The method described in this seminal patent likely employed the classical technique of diastereomeric salt formation . This method, a cornerstone of chiral chemistry, involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid. This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, such as solubility. This difference in solubility allows for their separation by fractional crystallization.

Workflow: Diastereomeric Salt Resolution

The following diagram illustrates the general workflow for the chiral resolution of a racemic amine using a chiral acid.

Caption: A generalized workflow for chiral resolution via diastereomeric salt formation.

Subsequent patents, such as JP2949930B2 , also from Sumitomo Chemical, further refined the purification of optically active 1-phenyl-2-(p-tolyl)ethylamine, highlighting its ongoing industrial importance. This later patent specifically mentions the use of hydrogen bromide for the formation and recrystallization of the amine salt, offering an efficient method for obtaining the desired enantiomer with high optical purity.[2]

Application in Agrochemicals: The Pyrethroid Connection

The primary driver for the development and industrial-scale production of (1S)-2-(4-methylphenyl)-1-phenylethanamine is its use as a key intermediate in the synthesis of certain synthetic pyrethroids .[3] Pyrethroids are a class of insecticides that are synthetic analogs of the natural pyrethrins found in chrysanthemum flowers. The specific stereochemistry of the chiral amine is often critical for the insecticidal activity of the final pyrethroid molecule. The (1S)-enantiomer is utilized to introduce the necessary chirality into the pyrethroid structure, leading to a more potent and effective insecticide.

Modern Synthetic Approaches and Characterization

While classical resolution remains a viable method for obtaining enantiomerically pure (1S)-2-(4-methylphenyl)-1-phenylethanamine, modern organic synthesis has also seen the development of asymmetric synthesis routes. These methods aim to directly produce the desired enantiomer, avoiding the need for a resolution step and the inherent loss of 50% of the material.

Techniques such as asymmetric reductive amination, employing chiral catalysts or auxiliaries, can be used to stereoselectively synthesize the (S)-enantiomer from the prochiral ketone precursor.

The characterization of the enantiomeric purity of (1S)-2-(4-methylphenyl)-1-phenylethanamine is crucial. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is the most common and reliable method for determining the enantiomeric excess (ee) of the final product. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is used to confirm the chemical structure of the compound.

Quantitative Data Summary

| Property | Value |

| Chemical Formula | C₁₅H₁₇N |

| Molar Mass | 211.31 g/mol |

| Appearance | Typically a liquid |

| CAS Number (S-enantiomer) | 30339-30-1 |

Conclusion: A Legacy of Chiral Innovation

The history of (1S)-2-(4-methylphenyl)-1-phenylethanamine is a testament to the evolution of synthetic organic chemistry. From the foundational methods of preparing racemic phenethylamines to the ingenuity of chiral resolution techniques pioneered by companies like Sumitomo Chemical, the journey of this molecule highlights the critical importance of stereochemistry in the development of functional molecules. Its continued use in the agrochemical industry underscores the lasting impact of these discoveries. As synthetic methodologies continue to advance, the story of this chiral amine serves as a valuable case study for professionals in the field of drug development and fine chemical synthesis.

References

-

An In-Depth Technical Guide to the Discovery and History of Substituted Phenylethylamines. Benchchem.

-

Method for purifying optically active 1-phenyl-2-(p-tolyl)ethylamine. Google Patents.

-

(S)-1-PHENYL-2-(P-TOLYL)ETHYLAMINE. ChemicalBook.

-

One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies. Impactfactor.

-

Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. PubMed Central.

-

Mescaline. Wikipedia.

-

Review: Synthetic Methods for Amphetamine.

-

This compound synthesis. ChemicalBook.

-

Substituted phenethylamine. Wikipedia.

-

1-PHENYL-2-(P-TOLYL)ETHYLAMINE 30339-30-1 Efficient Transportation. Molbase.

-

This compound. TCI Chemicals.

-

Reductive Amination, and How It Works. Master Organic Chemistry.

-

Isolation and characterization of a newly identified impurity in methamphetamine synthesized via reductive amination of 1-phenyl-2-propanone (P2P) made from phenylacetic acid/lead (II) acetate. PubMed.

-

This compound. Santa Cruz Biotechnology.

-

1-Phenyl-2-(p-tolyl)ethylamine. Tokyo Chemical Industry (India) Pvt. Ltd.

-

This compound. TCI Chemicals.

-

1-Phenyl-2-(p-tolyl)ethanone. CymitQuimica.

-

Synthesis of Adderall by Reductive Amination of P2P (1-phenyl-2-propanone) with NaBH3CN. YouTube.

-

A Novel Reducing Agent for the Reductive Amination of Phenyl-2-Propanone (P2P) and Methylamine – Sodium Triacetoxyborohydride (STAB). ResearchGate.

-

2-Phenyl-2-(1-hydroxycycloalkyl or 1-hydroxycycloalk-2-enyl)ethylamine derivatives. Google Patents.

-

Salts of 1-phenyl-2-aminopropane. Google Patents.

-

This compound(30275-30-0) 1 h nmr. ChemicalBook.

-

Patent Public Search. USPTO.

-

JPS61111065U. Google Patents.

-

Searchable indexes. USPTO.

-

Patent Public Search. USPTO.

Sources

Spectroscopic Data for (S)-1-Phenyl-2-(p-tolyl)ethylamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-Phenyl-2-(p-tolyl)ethylamine is a chiral amine of significant interest in medicinal chemistry and pharmaceutical development.[1] Its structural motif is a key building block in the synthesis of various biologically active molecules. As with any chiral compound intended for pharmaceutical applications, unequivocal structural confirmation and purity assessment are paramount. This technical guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as applied to the characterization of this compound. The causality behind experimental choices and a thorough interpretation of the resulting data are emphasized to provide a field-proven perspective on the analytical workflow.

Molecular Structure and Key Identifiers

-

IUPAC Name: (1S)-1-phenyl-2-(4-methylphenyl)ethan-1-amine[2]

-

Molecular Formula: C₁₅H₁₇N[3]

-

Molecular Weight: 211.31 g/mol [2]

-

CAS Number: 30339-30-1[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For a chiral molecule like this compound, NMR provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom, confirming the connectivity and stereochemistry.

Experimental Protocol: ¹H and ¹³C NMR

A standard approach for acquiring high-quality NMR spectra of a small organic molecule like this compound is outlined below. The choice of a deuterated solvent is critical to avoid large solvent signals that can obscure the analyte's resonances. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of chloroform-d (CDCl₃). For quantitative purposes, an internal standard such as tetramethylsilane (TMS) can be added, although modern spectrometers can reference the residual solvent peak.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger spectral width (e.g., 0-220 ppm) is necessary.

-

Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a greater number of scans (e.g., 128 or more) is typically required.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the resulting spectrum. Integrate the signals in the ¹H NMR spectrum and pick the peaks in both the ¹H and ¹³C spectra.

Diagram of the NMR Experimental Workflow

Caption: A streamlined workflow for NMR analysis.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum provides a fingerprint of the proton environments within the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in search results |

Interpretation:

-

Aromatic Protons: The protons on the phenyl and p-tolyl rings are expected to appear in the aromatic region, typically between 7.0 and 7.5 ppm. The protons of the p-tolyl group will likely show a characteristic AA'BB' splitting pattern due to their para substitution.

-

Methine Proton (-CH-N): The single proton attached to the chiral carbon and the nitrogen atom will likely appear as a multiplet, influenced by the adjacent methylene protons. Its chemical shift will be downfield due to the deshielding effect of the adjacent nitrogen and phenyl group.

-

Methylene Protons (-CH₂-Ar): The two protons of the methylene group are diastereotopic due to the adjacent chiral center. Therefore, they are expected to resonate at different chemical shifts and will likely appear as a complex multiplet, each coupling to the other and to the methine proton.

-

Methyl Protons (-CH₃): The three protons of the methyl group on the p-tolyl ring will appear as a sharp singlet, typically in the upfield region of the spectrum (around 2.3 ppm).

-

Amine Protons (-NH₂): The two protons of the primary amine group often appear as a broad singlet. The chemical shift of this signal can be variable and is dependent on concentration and solvent.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Interpretation:

-

Aromatic Carbons: The carbon atoms of the two aromatic rings will appear in the downfield region of the spectrum, typically between 120 and 150 ppm. The number of distinct signals will depend on the symmetry of the molecule. The carbon atom attached to the methyl group in the p-tolyl ring will have a characteristic chemical shift.

-

Chiral Carbon (-CH-N): The carbon atom of the chiral center, bonded to the nitrogen and the phenyl group, will have a specific chemical shift in the aliphatic region.

-

Methylene Carbon (-CH₂-Ar): The carbon of the methylene group will also appear in the aliphatic region.

-

Methyl Carbon (-CH₃): The methyl carbon of the p-tolyl group will be the most upfield signal in the spectrum, typically around 20-25 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Experimental Protocol: FTIR

For a liquid sample like this compound, Attenuated Total Reflectance (ATR) is a convenient and rapid sampling technique that requires minimal sample preparation.

Methodology:

-

Instrument and Background: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal). Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small drop of the neat liquid sample directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.

-

Data Processing: The acquired spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Diagram of the FTIR-ATR Experimental Workflow

Caption: A schematic of the FTIR-ATR analysis process.

IR Spectral Data and Interpretation

The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups in this compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available in search results |

Interpretation:

-

N-H Stretch: The primary amine will show two characteristic stretching vibrations in the region of 3400-3250 cm⁻¹. These bands are often of medium intensity.

-

C-H Aromatic Stretch: The C-H stretching vibrations of the aromatic rings will appear just above 3000 cm⁻¹.

-

C-H Aliphatic Stretch: The C-H stretching vibrations of the methylene and methine groups will be observed just below 3000 cm⁻¹.

-

C=C Aromatic Stretch: The carbon-carbon double bond stretching vibrations within the aromatic rings will give rise to several bands in the 1600-1450 cm⁻¹ region.

-

N-H Bend: The scissoring vibration of the primary amine typically appears in the range of 1650-1580 cm⁻¹.

-

C-N Stretch: The stretching vibration of the carbon-nitrogen bond will be present in the 1250-1020 cm⁻¹ region.

-

Aromatic C-H Bending (Out-of-Plane): Strong absorptions in the 900-675 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This data is crucial for determining the molecular weight and for gaining structural insights through fragmentation patterns.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) is a hard ionization technique that leads to significant fragmentation, which can be very useful for structural elucidation.

Methodology:

-

Sample Introduction: The sample is typically introduced into the mass spectrometer via a direct insertion probe or, for volatile compounds, through a gas chromatograph (GC).

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron from the molecule, forming a radical cation known as the molecular ion (M⁺•).

-

Fragmentation: The excess energy imparted to the molecular ion causes it to fragment into smaller, charged ions and neutral species.

-

Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Diagram of the EI-MS Experimental Workflow

Caption: The process of Electron Ionization Mass Spectrometry.

Mass Spectral Data and Interpretation

The mass spectrum provides the molecular weight and fragmentation pattern of the compound.

| m/z | Relative Intensity (%) | Assignment |

| Data not available in search results |

Interpretation:

-

Molecular Ion (M⁺•): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound (211). The intensity of this peak can vary depending on the stability of the molecular ion.

-

Base Peak: The most intense peak in the spectrum is the base peak, which is assigned a relative intensity of 100%.

-

Key Fragmentation Pathways:

-

Alpha-Cleavage: A common fragmentation pathway for amines is the cleavage of the C-C bond alpha to the nitrogen atom. For this compound, this would involve the loss of the p-tolyl-methyl radical to form an iminium ion.

-

Benzylic Cleavage: Cleavage of the bond between the methylene group and the p-tolyl ring would result in the formation of a stable benzyl cation or a tropylium ion at m/z 91.

-

Conclusion

The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a robust and self-validating system for its structural confirmation and characterization. Each technique offers complementary information, and together they create a detailed molecular portrait. For researchers and professionals in drug development, a thorough understanding and application of these analytical methods are indispensable for ensuring the quality, purity, and identity of chiral building blocks and active pharmaceutical ingredients.

References

Physical properties of (S)-1-Phenyl-2-(p-tolyl)ethylamine (melting point, boiling point, density)

An In-Depth Technical Guide to the Physical Properties of (S)-1-Phenyl-2-(p-tolyl)ethylamine

Introduction

This compound, systematically named (1S)-2-(4-methylphenyl)-1-phenylethanamine, is a chiral amine that serves as a critical structural motif and intermediate in the chemical and pharmaceutical industries.[1] Its stereospecific architecture makes it a valuable building block in asymmetric synthesis, particularly in the development of chiral drugs such as antidepressants and other therapeutic agents targeting neurological disorders.[1] For researchers, scientists, and drug development professionals, a thorough understanding of its fundamental physical properties—namely melting point, boiling point, and density—is paramount. These parameters are not merely static data points; they are essential for assessing purity, designing purification protocols like distillation and crystallization, ensuring batch-to-batch consistency in manufacturing, and meeting regulatory quality standards.

This guide provides a comprehensive examination of these core physical properties. It moves beyond a simple data summary to offer detailed, field-proven experimental protocols for their determination, explains the scientific rationale behind methodological choices, and grounds all information in authoritative references.

Compound Profile

A summary of the key identifiers and reported physical properties for this compound is presented below.

| Property | Value | Source(s) |

| CAS Number | 30339-30-1 | [1][2][3][4][5][6][7][8][9] |

| Molecular Formula | C₁₅H₁₇N | [1][2][3][6][8][9] |

| Molecular Weight | 211.31 g/mol | [1][9] |

| Appearance | Colorless to red or green clear liquid | [1] |

Melting Point Analysis

Theoretical Background

The melting point of a compound is the temperature at which it transitions from a solid to a liquid phase at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow, well-defined temperature range (typically 0.5-1.0°C). This physical constant is a direct reflection of the strength of the intermolecular forces holding the crystal lattice together. Consequently, the melting point is one of the most reliable and fundamental indicators of a compound's purity.[10] The presence of even minor impurities disrupts the crystal lattice, typically resulting in a lower and broader melting point range. This phenomenon, known as melting point depression, is a cornerstone of qualitative analysis in organic chemistry.

Reported Data and Analysis

There is a notable discrepancy in the reported data for this compound. Several sources report a distinct melting point, suggesting it is a solid at room temperature, while others describe its physical state as a liquid.

| Melting Point | Source(s) |

| 140.5 °C | [2][3][5] |

This conflict may arise from several factors. The reported melting point of 140.5 °C could correspond to a specific salt form of the amine or a particular polymorph, whereas the freebase form may exist as a high-boiling liquid that can be supercooled below its true freezing point. Alternatively, this may represent conflicting data within chemical databases. For laboratory practice, it is crucial to verify the physical state of the received material and perform an independent melting point determination if the sample is a solid.

Experimental Protocol: Capillary Melting Point Determination

The determination of a melting point range using a digital apparatus like a Mel-Temp is a standard, reliable procedure. The protocol is designed to ensure thermal equilibrium is achieved, providing an accurate and reproducible result.

Methodology:

-

Sample Preparation: Finely crush a small amount of the solid sample on a watch glass using a spatula. This is critical for uniform packing and efficient heat transfer.

-

Capillary Loading: Invert a capillary tube (sealed at one end) and tap the open end into the powdered sample. A small plug of material will be forced into the tube.

-

Sample Packing: Tap the sealed end of the capillary tube gently on a hard surface, or drop it down a long glass tube, to tightly pack the solid into the bottom. The packed sample height should be no more than 2-3 mm to ensure a uniform melting profile.[11]

-

Initial Rapid Determination (Optional but Recommended): Place the loaded capillary into the heating block of the apparatus. Set a rapid heating rate (e.g., 5-10°C per minute) to quickly find an approximate melting range. This step prevents spending excessive time on the precise measurement.

-

Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point found. Insert a new capillary tube with a fresh sample.

-

Heating and Observation: Heat the block rapidly to about 15-20°C below the expected melting point. Then, reduce the heating rate to a slow 1-2°C per minute. This slow ramp rate is essential for accuracy, as it allows the temperature of the sample, the heating block, and the thermometer to equilibrate.

-

Recording the Range: Record two temperatures:

-

T₁: The temperature at which the first drop of liquid appears.

-

T₂: The temperature at which the entire sample has completely liquefied. The melting point is reported as the range T₁ - T₂.

-

-

Validation: Repeat the accurate determination with a second fresh sample to ensure the result is reproducible.

Caption: Workflow for Thiele Tube Boiling Point Determination.

Density Analysis

Theoretical Background

Density is an intrinsic physical property defined as the mass of a substance per unit of volume (ρ = m/V). [12]It is a fundamental parameter used across industries for quality control, as it can indicate the purity and concentration of liquid samples. [13]For example, any deviation from the known density of a pure substance can signify the presence of impurities. [13]Density is temperature-dependent; for most liquids, density decreases as temperature increases. Therefore, it is crucial to report density at a specified temperature. Measurements are often reported as specific gravity, which is the ratio of the liquid's density to the density of a reference substance (usually water at 4°C).

Reported Data

The density of this compound is slightly greater than that of water. The reported values are generally consistent across different sources.

| Density / Specific Gravity | Temperature | Source(s) |

| 1.02 g/mL | Not specified | [1] |

| 1.038 g/cm³ | Not specified | [2] |

| 1.0 ± 0.1 g/cm³ | Not specified | [3] |

| 1.02 g/cm³ | Not specified | [5] |

| 1.02 (Specific Gravity) | 20°C/20°C |

Experimental Protocol: Density Determination (Pycnometer Method)

The pycnometer method is a highly accurate and precise gravimetric technique for determining the density of liquids, grounded in the fundamental relationship between mass and a well-defined volume. [13][14] Methodology:

-

Preparation: Thoroughly clean and dry a pycnometer of a known volume (e.g., 10 mL).

-

Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer with its stopper on an analytical balance. Record this mass as m₁ .

-

Mass of Pycnometer with Sample: Fill the pycnometer with the sample liquid, ensuring no air bubbles are trapped. Place the pycnometer in a constant temperature water bath (e.g., 20.0 °C ± 0.1°C) and allow it to equilibrate. The precise temperature control is the most critical variable for ensuring accuracy. [12]4. Once equilibrated, carefully insert the stopper. Excess liquid will be forced out through the capillary bore. Meticulously wipe dry the outside of the pycnometer.

-

Weigh the filled pycnometer. Record this mass as m₂ .

-

Mass of Pycnometer with Reference Liquid (Calibration): Empty and clean the pycnometer. Fill it with a reference liquid of known density at the same temperature (e.g., deionized water).

-

Repeat the temperature equilibration and drying steps, then weigh the pycnometer filled with the reference liquid. Record this mass as m₃ .

-

Calculation:

-

Mass of the sample liquid: m_sample = m₂ - m₁

-

Mass of the reference liquid: m_ref = m₃ - m₁

-

Volume of the pycnometer (V): V = m_ref / ρ_ref (where ρ_ref is the known density of the reference liquid at the test temperature).

-

Density of the sample liquid (ρ_sample): ρ_sample = m_sample / V

-

-

Validation: The protocol's trustworthiness is established by using a calibrated pycnometer and a high-precision analytical balance, adhering to standards such as those outlined in ASTM D1480. [12]

Caption: Workflow for Density Determination by Pycnometry.

Conclusion

The physical properties of this compound—melting point, boiling point, and density—are foundational parameters for its effective use in research and development. A reported melting point of 140.5 °C , a boiling point of approximately 317.8 °C at 760 mmHg, and a density of around 1.02-1.04 g/cm³ define its physical behavior. The discrepancy regarding its physical state at ambient temperature highlights the importance of independent verification in the laboratory. By employing the rigorous, self-validating protocols detailed in this guide, researchers can confidently determine these properties, ensuring the quality and purity of their materials and enabling the design of robust synthetic and purification processes.

References

-

LookChem. (n.d.). 1-PHENYL-2-(P-TOLYL)ETHYLAMINE 30339-30-1. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10160531, this compound. Retrieved from [Link]

-

Reagecon. (n.d.). Density Measurement and Density Standards. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Density Measurement | Your Essential Guide. Retrieved from [Link]

-

NurdRage. (2024, June 1). Measuring Density with Pycnometers, Hydrometers, and Graduated Cylinders [Video]. YouTube. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Measuring Density with Laboratory Balance. Retrieved from [Link]

-

ASTM International. (2023). Standard Test Method for Density or Relative Density of Pure Liquid Chemicals (Withdrawn 2023) (ASTM D3505). Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

University of Calgary. (n.d.). BOILING POINT DETERMINATION. Retrieved from [Link]

-

Scribd. (n.d.). Class XI Determination of Melting and Boiling Points. Retrieved from [Link]

-

National Taiwan University. (2024). Experiment 20: RECRYSTALLIZATION AND MELTING POINT DETERMINATION. Retrieved from [Link]

-

Tradeindia. (n.d.). (S)-(-)-1- Phenylethylamine Boiling Point: 187 A C/1013 Hpa. Retrieved from [Link]

-

University of Missouri-St. Louis. (n.d.). Experiment 1: Melting Points. Retrieved from [Link]

-

California State University, Los Angeles. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Experiment 1: Melting-point Determinations. Retrieved from [Link]

-

University of Technology, Iraq. (n.d.). Qualitative Analysis of Organic Compounds. Retrieved from [Link]

-

ChemUniverse. (n.d.). 1-PHENYL-2-(P-TOLYL)ETHYLAMINE [P58553]. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Buy High Grade Reliable Quality this compound 30339-30-1 Efficient Transportation [jq-molecular.com]

- 3. echemi.com [echemi.com]

- 4. This compound | C15H17N | CID 10160531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 30339-30-1 [amp.chemicalbook.com]

- 6. This compound | 30339-30-1 [chemicalbook.com]

- 7. usbio.net [usbio.net]

- 8. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 9. chemuniverse.com [chemuniverse.com]

- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 11. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 12. knowledge.reagecon.com [knowledge.reagecon.com]

- 13. mt.com [mt.com]

- 14. mt.com [mt.com]

An In-depth Technical Guide to (S)-1-Phenyl-2-(p-tolyl)ethylamine (CAS 30339-30-1)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Chiral Amine in Asymmetric Synthesis

(S)-1-Phenyl-2-(p-tolyl)ethylamine, registered under CAS number 30339-30-1, is a chiral amine of significant interest in the fields of pharmaceutical and fine chemical synthesis.[1][2] Its structural features, comprising a stereogenic center benzylic to a phenyl group and a tolyl-substituted ethyl backbone, make it a valuable tool in asymmetric synthesis. This guide provides a comprehensive overview of its chemical properties, synthesis via classical resolution, key applications with a detailed experimental protocol, and essential safety information.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in research and development.

Identity and Physical Properties

| Property | Value |

| CAS Number | 30339-30-1 |

| Molecular Formula | C₁₅H₁₇N |

| Molecular Weight | 211.30 g/mol |

| Appearance | Colorless to red to green clear liquid |

| Melting Point | 140.5 °C |

| Boiling Point | 317.8 ± 11.0 °C (Predicted) |

| Density | 1.02 g/cm³ |

| Refractive Index | n20D = 1.57 |

| Optical Rotation | [α]20D = 11 ° (neat) |

Spectroscopic Characterization

Spectroscopic data is crucial for the unambiguous identification and purity assessment of this compound.

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons of the phenyl and tolyl groups, the methine proton at the chiral center, the methylene protons, and the methyl group on the tolyl ring.[5][6]

-

Mass Spectrometry (MS): The mass spectrum can be used to confirm the molecular weight of the compound.[7][8]

-

Infrared Spectroscopy (IR): The IR spectrum will show characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic rings.[9]

Synthesis: The Path to Enantiopurity via Classical Resolution

While various methods for the synthesis of chiral amines exist, classical resolution of a racemic mixture remains a robust and widely practiced approach for obtaining enantiomerically pure this compound. This method relies on the formation of diastereomeric salts with a chiral resolving agent, which can then be separated based on their differing physical properties, such as solubility.

One documented application of this compound is in the optical resolution of PG-lon (2-methyl-4-oxo-3-propargylcyclopent-2-enol), a key intermediate in the synthesis of certain pyrethroid insecticides.[10] The (S)-enantiomer of 1-phenyl-2-p-tolylethylamine is used to selectively crystallize one of the diastereomeric salts of the hydrogen phthalate of PG-lon.[10]

Conceptual Workflow for Chiral Resolution

The process of resolving a racemic amine using a chiral acid involves the formation of diastereomeric salts, which can then be separated by fractional crystallization. The desired enantiomer is subsequently liberated from the salt.

Caption: Workflow for chiral resolution of a racemic amine.

Applications in Synthesis

This compound serves as a critical chiral building block and resolving agent in the synthesis of a variety of high-value chemical entities.

-

Pharmaceutical Intermediates: This chiral amine is a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of drugs targeting neurological disorders, such as antidepressants.[2] Its ability to facilitate asymmetric synthesis is crucial for producing enantiomerically pure active pharmaceutical ingredients (APIs), which maximizes therapeutic efficacy and minimizes potential side effects.[2]

-

Pyrethroid Insecticides: It is used as a reagent in the synthesis of optically active pyrethroid compounds, which are potent insecticides.[10][11]

-

Stereodynamic Probes: It has also been utilized in the synthesis of 2,2''-Dihydroxybenzil, which acts as a stereodynamic probe for primary amines.[11]

Experimental Protocol: Resolution of a Chiral Alcohol Intermediate for Pyrethroid Synthesis

The following is a representative protocol for the use of this compound as a chiral resolving agent for a racemic alcohol, such as PG-lon, via the formation of its hydrogen phthalate half-ester.

Materials:

-

Racemic PG-lon hydrogen phthalate

-

This compound (1 molar equivalent)

-

Suitable solvent (e.g., isopropanol/water mixture)[12]

-

Aqueous sodium hydroxide (e.g., 2 M)

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Diastereomeric Salt Formation:

-

Dissolve the racemic PG-lon hydrogen phthalate in a minimal amount of the chosen solvent system with gentle heating.

-

In a separate flask, dissolve one molar equivalent of this compound in the same solvent.

-

Slowly add the amine solution to the hydrogen phthalate solution with stirring.

-

Allow the mixture to cool slowly to room temperature, and then potentially cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.

-

-

Isolation of the Diastereomeric Salt:

-

Collect the precipitated crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor.

-

The enantiomeric excess (e.e.) of the amine in the crystallized salt can be determined at this stage by liberating a small sample and analyzing it by chiral HPLC.

-

-

Liberation of the Enantiopure Alcohol:

-

Suspend the collected diastereomeric salt in a mixture of water and an organic extraction solvent.

-

Add aqueous sodium hydroxide solution dropwise with vigorous stirring until the aqueous layer is basic (pH > 10). This will neutralize the phthalic acid and liberate the free amine and the desired alcohol.

-

Separate the organic layer. Extract the aqueous layer with additional portions of the organic solvent.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched alcohol.

-

-

Recovery of the Resolving Agent:

-

The aqueous layer from the previous step contains the sodium salt of this compound. This can be recovered by acidification followed by extraction into an organic solvent.

-

Safety and Handling

As with any chemical reagent, proper handling and storage of this compound are essential to ensure laboratory safety.

Hazard Identification

-

GHS Pictograms: GHS07 (Exclamation Mark)

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

-

Precautionary Statements:

-

P264: Wash hands thoroughly after handling.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P332 + P313: If skin irritation occurs: Get medical advice/attention.

-

P337 + P313: If eye irritation persists: Get medical advice/attention.

-

Personal Protective Equipment (PPE) and Handling

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.

-

General Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents. Recommended storage temperature is 4°C.[14]

-

Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.

Toxicological Information

Conclusion

This compound is a valuable chiral amine with demonstrated utility in asymmetric synthesis, particularly as a resolving agent for obtaining enantiomerically pure intermediates for the pharmaceutical and agrochemical industries. Its well-defined physical properties and the established protocols for its use in chiral resolution make it a reliable tool for chemists. Adherence to strict safety and handling protocols is essential when working with this compound. Further research into its applications in enantioselective catalysis and as a chiral building block will likely continue to expand its role in modern organic synthesis.

References

-

ChemicalBook. This compound(30275-30-0) 1 h nmr.

-

Santa Cruz Biotechnology. This compound | CAS 30339-30-1.

-

Chem-Impex. This compound.

- Krief, A. (2021). Pyrethroid insecticides. Chapter I. Synthesis, structure, biochemistry and biosynthesis of pyrethroids. Arkivoc, 2021(i), 55-77.

-

ResearchGate. LC–MS-MS mass spectrum of ETH.

-

ResearchGate. Resolution of 1-phenyl-2-( p-tolyl)ethylamine via diastereomeric salt formation.

-

ChemicalBook. (s)-(-)-1-(p-tolyl)ethylamine(27298-98-2) 1 h nmr.

-

ChemicalBook. This compound(30275-30-0) MS.

-

ChemicalBook. This compound(30339-30-1) 1H NMR spectrum.

-

United States Biological. S-1-Phenyl-2-(p-tolyl)ethylamine - Data Sheet.

-

Google Patents. US9487471B1 - Synthesis of pyrethroids and pyrethroid-containing compositions.

-

PubMed. β-Phenylethylamine and Various Monomethylated and Para-Halogenated Analogs. Acute Toxicity Studies in Mice.

-

ChemicalBook. This compound | 30339-30-1.

-

ResearchGate. The Synthesis of Pyrethroids.

-

ChemSafetyPro.COM. Acute Toxicity.

-

ChemicalBook. This compound Chemical Properties.

-

ChemicalBook. This compound(30339-30-1)ir1.

- Khil'chevskaya, E. G., et al. (2018). Discovery and development of pyrethroid insecticides. Pest Management Science, 74(4), 763-770.

-

NIST WebBook. 2-(p-Tolyl)ethylamine.

-

ResearchGate. (a) Synthesis of (S)‐1‐phenylethylamine (PEA) via the transamination of....

-

NIH. Recent Advances in π-Stacking Interaction-Controlled Asymmetric Synthesis.

-

Echemi. This compound | 30339-30-1, (S).

-

NIH. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary.

-

Royal Society of Chemistry. Organic & Biomolecular Chemistry.

-

TCI Chemicals. This compound | 30339-30-1.

-

PubMed. Asymmetric synthesis of novel N-(1-phenyl-2,3-dihydroxypropyl)arachidonylamides and evaluation of their anti-inflammatory activity.

-

MDPI. Catalytic Enantioselective Synthesis of N-C Axially Chiral N-(2,6-Disubstituted-phenyl)sulfonamides through Chiral Pd-Catalyzed N-Allylation.

-

TCI Chemicals. This compound.

-

ResearchGate. Asymmetric Synthesis of 1‐(2‐Pyrrolyl)alkylamines by the Addition of Organometallic Reagents to Chiral 2‐Pyrroleimines.

-

Fisher Scientific. This compound 98.0+%, TCI America 5 g.

Sources

- 1. scbt.com [scbt.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound CAS#: 30339-30-1 [amp.chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. This compound(30275-30-0) 1H NMR [m.chemicalbook.com]

- 6. This compound(30339-30-1) 1H NMR spectrum [chemicalbook.com]

- 7. This compound(30275-30-0) MS [m.chemicalbook.com]

- 8. 2-(p-Tolyl)ethylamine [webbook.nist.gov]

- 9. This compound(30339-30-1) IR Spectrum [chemicalbook.com]

- 10. Discovery and development of pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound | 30339-30-1 [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. This compound | 30339-30-1 | TCI AMERICA [tcichemicals.com]

- 14. usbio.net [usbio.net]

- 15. β-Phenylethylamine and various monomethylated and para-halogenated analogs. Acute toxicity studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of (S)-1-Phenyl-2-(p-tolyl)ethylamine in Asymmetric Synthesis: A Technical Guide

Abstract

(S)-1-Phenyl-2-(p-tolyl)ethylamine, a chiral primary amine, has emerged as a versatile and valuable building block in the field of asymmetric synthesis. Its utility spans classical chiral resolution of racemic acids to its application as a covalently-bound chiral auxiliary for guiding stereoselective transformations and as a precursor for sophisticated chiral ligands in transition metal catalysis. This technical guide provides an in-depth exploration of the core applications of this compound, offering researchers, scientists, and drug development professionals a comprehensive resource grounded in mechanistic principles and field-proven methodologies. We will delve into detailed experimental protocols, analyze the structural basis for its stereodirecting power, and present quantitative data to inform practical application in the laboratory.

Introduction: The Strategic Value of this compound

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical industry, where the biological activity of a molecule is often confined to a single enantiomer.[1] this compound, structurally similar to the well-known (S)-1-phenylethylamine, offers a unique combination of steric and electronic properties that make it a powerful tool for inducing chirality. Its applications can be broadly categorized into three key areas:

-

Chiral Resolving Agent: Leveraging its basicity and chirality to separate racemic mixtures of acidic compounds through the formation of diastereomeric salts.

-

Chiral Auxiliary: Temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of subsequent bond-forming reactions.

-

Ligand Precursor: Serving as a chiral scaffold for the synthesis of more complex ligands used in asymmetric metal catalysis.

This guide will systematically explore each of these roles, providing both the theoretical framework and the practical knowledge required for successful implementation.

Application as a Chiral Resolving Agent

One of the most established and industrially relevant applications of this compound is as a resolving agent for racemic carboxylic acids. This classical technique relies on the differential solubility of diastereomeric salts formed between the chiral amine and the racemic acid.

Mechanism of Chiral Resolution

The fundamental principle involves a straightforward acid-base reaction between the racemic acid (a 1:1 mixture of R- and S-enantiomers) and the enantiopure (S)-amine. This results in the formation of two diastereomeric salts: (R-acid)-(S-amine) and (S-acid)-(S-amine). Because these salts are diastereomers, they possess different physical properties, including solubility in a given solvent system. By carefully selecting the solvent and crystallization conditions, one of the diastereomeric salts can be selectively precipitated from the solution, while the other remains in the mother liquor. The enantiomerically enriched acid can then be recovered from the isolated salt by treatment with a strong acid, and the chiral amine can be recovered for reuse.

Sources

An In-depth Technical Guide to the Chiral Resolving Agent (S)-1-Phenyl-2-(p-tolyl)ethylamine

Abstract

Chirality is a fundamental principle in drug discovery and development, as enantiomers of a chiral drug can exhibit profoundly different pharmacological and toxicological profiles.[1] Consequently, the separation of racemic mixtures into pure enantiomers, a process known as chiral resolution, is a critical step in the synthesis of modern pharmaceuticals.[][3] This guide provides a comprehensive technical overview of (S)-1-Phenyl-2-(p-tolyl)ethylamine, a potent chiral resolving agent for acidic compounds. We will delve into its core mechanism of action, detail a robust experimental protocol for its application, and discuss the critical parameters that ensure a successful, high-yield resolution. This document is intended for researchers, chemists, and process development professionals engaged in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).

Introduction: The Imperative of Enantiomeric Purity in Drug Development

Many of the small molecules developed as drugs are chiral. Historically, many such drugs were marketed as racemic mixtures—a 50:50 combination of both enantiomers.[4] However, it is now widely recognized that enantiomers can interact differently with the chiral environment of the human body, such as enzymes and receptors.[1][5] This can lead to one enantiomer providing the therapeutic effect while the other is inactive or, in some cases, responsible for adverse side effects.[] Regulatory bodies like the FDA and EMA now strongly advocate for the development of single-enantiomer drugs, making efficient chiral separation techniques more crucial than ever.[1][5]

One of the most reliable and scalable methods for separating enantiomers is through the formation of diastereomeric salts.[4][6] This technique involves reacting a racemic mixture with a single enantiomer of a chiral resolving agent. The resulting products are diastereomers, which, unlike enantiomers, have different physical properties such as solubility, allowing them to be separated by classical techniques like fractional crystallization.[7][8] this compound is a chiral amine that has proven to be a highly effective resolving agent for racemic carboxylic acids and other acidic functional groups.[9]

Physicochemical Properties of this compound

A thorough understanding of the resolving agent's physical properties is fundamental to designing a successful resolution protocol. Key properties are summarized below.

| Property | Value | Source |

| CAS Number | 30339-30-1 | [10][11] |

| Molecular Formula | C₁₅H₁₇N | [10][11] |

| Molecular Weight | 211.31 g/mol | [10][11] |

| Appearance | Colorless, red or green clear liquid | [10] |

| Density | 1.02 g/mL | [10] |

| Optical Rotation | [α]20/D = 11° (neat) | [10] |

| Purity | ≥ 98% | [10] |

The Core Mechanism: Diastereomeric Salt Formation

The resolution of a racemic acid using this compound is predicated on a straightforward acid-base reaction that creates a pair of diastereomeric salts.[7] Because the amine resolving agent is enantiomerically pure (S-configuration), its reaction with a racemic acid ((R)-Acid and (S)-Acid) yields two distinct chemical entities:

-

(R)-Acid • (S)-Amine Salt

-

(S)-Acid • (S)-Amine Salt

These two salts are diastereomers. They are not mirror images of each other and therefore possess different three-dimensional structures. This structural difference translates into different physical properties, most critically, differential solubility in a given solvent system.[7][12] By carefully selecting a solvent in which one diastereomeric salt is significantly less soluble than the other, the less soluble salt can be selectively crystallized from the solution.[13]

This entire process is governed by the solid-liquid phase equilibrium of the diastereomeric salt system.[14] The goal is to identify conditions (solvent, temperature, concentration) that maximize the precipitation of the desired diastereomeric salt while leaving the other in the mother liquor.

Detailed Experimental Protocol

This protocol provides a generalized yet robust workflow for the resolution of a racemic carboxylic acid. Causality and critical considerations are highlighted in bold.

Materials:

-

Racemic carboxylic acid (1.0 eq)

-

This compound (0.5 - 1.0 eq)

-

Expert Insight: Starting with 0.5 equivalents of the resolving agent is often optimal. This ensures that only one enantiomer can form a salt, maximizing the yield of the initial crystallization. Using a full equivalent can sometimes lead to the precipitation of both diastereomers if their solubilities are too similar.

-

-

Selected solvent (e.g., Methanol, Ethanol, Isopropanol, Ethyl Acetate, or mixtures)

-

Expert Insight: Solvent selection is the most critical variable.[15] The ideal solvent should dissolve both the racemic acid and the resolving agent upon heating but allow for the selective crystallization of one diastereomeric salt upon cooling. A screening of several solvents is highly recommended.

-

-

Aqueous Base (e.g., 2 M NaOH)

-

Aqueous Acid (e.g., 2 M HCl)

-

Organic extraction solvent (e.g., Dichloromethane or Ethyl Acetate)

-

Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

Procedure:

-

Diastereomeric Salt Formation: a. In an appropriate flask, dissolve the racemic carboxylic acid (1.0 eq) and this compound (0.5-1.0 eq) in a minimal amount of the chosen crystallization solvent.[13] b. Gently heat the mixture while stirring until a clear, homogeneous solution is obtained.

-

Fractional Crystallization: a. Allow the solution to cool slowly to room temperature. Uncontrolled, rapid cooling can trap impurities and the undesired diastereomer. b. For further crystallization, the flask can be placed in a refrigerator or an ice bath.[13] c. (Optional but Recommended): If a seed crystal of the desired pure diastereomeric salt is available, add a very small amount to induce crystallization. Seeding can prevent the formation of supersaturated solutions and improve the purity of the resulting crystals.[14]

-

Isolation of the Diastereomeric Salt: a. Collect the precipitated crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.[13] c. Dry the crystals under vacuum until a constant weight is achieved.

-

Liberation of the Enantiomerically Enriched Acid: a. Dissolve the dried diastereomeric salt in water. b. Add an aqueous base (e.g., 2 M NaOH) dropwise while stirring until the solution is basic (pH > 10). This deprotonates the amine, breaking the salt and liberating the free this compound.[13] c. Extract the liberated chiral amine with an organic solvent (e.g., Dichloromethane) to recover it for potential reuse. d. Acidify the remaining aqueous layer with an aqueous acid (e.g., 2 M HCl) until the solution is acidic (pH < 2). This will protonate the carboxylate, causing the enantiomerically enriched carboxylic acid to precipitate. e. Collect the pure acid by vacuum filtration, wash with cold water, and dry under vacuum.

-

Self-Validation and Quality Control: a. Determine Enantiomeric Excess (% ee): The optical purity of the resolved acid MUST be determined. This is typically done using chiral High-Performance Liquid Chromatography (HPLC) or by preparing a derivative (e.g., a methyl ester) and analyzing it by NMR spectroscopy in the presence of a chiral shift reagent. b. Monitor Optical Rotation: Recrystallize the diastereomeric salt until there is no further change in its measured optical rotation. This indicates that the salt has reached its maximum purity.[7]

Applications & Field Insights

This compound serves as a key intermediate and resolving agent in the synthesis of various pharmaceuticals.[10] Its structural features make it particularly effective for resolving acids that are later used as chiral building blocks in the synthesis of more complex molecules, such as antidepressants and other agents targeting neurological disorders.[10] The ability to efficiently produce a single enantiomer is not just a matter of efficacy but a crucial component of modern drug safety and regulatory compliance.[]

Conclusion

Chiral resolution by diastereomeric salt formation remains a powerful, scalable, and cost-effective method for producing enantiomerically pure compounds.[4] this compound is a valuable tool in the chemist's arsenal for this purpose. Its efficacy is rooted in the fundamental principles of stereochemistry, where the formation of diastereomers with distinct physical properties allows for their separation. Success in this endeavor is not a matter of chance but a result of a systematic approach to solvent screening, controlled crystallization, and rigorous analytical validation. By following the principles and protocols outlined in this guide, researchers and developers can confidently and efficiently resolve racemic acids, a critical step on the path to safer and more effective chiral medicines.

References

-